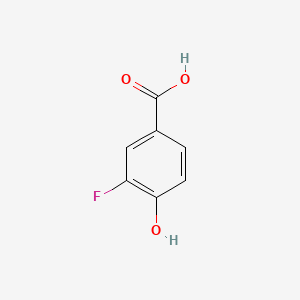

3-Fluoro-4-hydroxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDEKNMCOUBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188530 | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-29-8 | |

| Record name | 3-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-hydroxybenzoic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 3-Fluoro-4-hydroxybenzoic Acid

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of complex pharmaceuticals, including potent enzyme inhibitors and KCa2/3 pan-inhibitors.[1][2] The introduction of a fluorine atom onto the benzoic acid scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making its solid-state characteristics a critical area of study for drug development and formulation.[3] This guide provides a comprehensive technical overview of the crystal structure of this compound. We delve into the fundamental principles governing its crystalline architecture, detail the experimental workflows for structure determination, and analyze the key supramolecular interactions that define its three-dimensional lattice. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state chemistry of this important compound.

Foundational Properties of this compound

The unique arrangement of the carboxyl, hydroxyl, and fluoro functional groups dictates the compound's chemical behavior and its utility as a synthetic intermediate. Understanding its basic physicochemical properties is the first step in any solid-state characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₃ | [2][4] |

| Molecular Weight | 156.11 g/mol | [2][4] |

| CAS Number | 350-29-8 | [2][5] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Melting Point | 154-158 °C | [2][5] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [1][2] |

| InChI Key | IUSDEKNMCOUBEE-UHFFFAOYSA-N | [2][5] |

The Supramolecular Architecture: Key Intermolecular Interactions

The crystal structure of an organic molecule is not determined by the molecule in isolation, but by the intricate network of non-covalent interactions that assemble it into a periodic lattice. For this compound, three primary forces are at play.

-

O-H···O Hydrogen Bonds: The carboxylic acid group is the most powerful hydrogen bond donor and acceptor in the molecule. As is characteristic of most benzoic acid derivatives, it is expected to form highly stable, centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds, creating the robust R²₂(8) graph set motif.[6][7] This interaction is the primary driving force for the crystal packing.

-

Hydroxyl Group Interactions: The phenolic hydroxyl group provides an additional site for strong hydrogen bonding, acting as both a donor and an acceptor. This allows the primary carboxylic acid dimers to be linked into more extended one-, two-, or three-dimensional networks, further stabilizing the crystal lattice.

-

The Role of Fluorine: The electronegative fluorine atom can participate in weaker, yet structurally significant, hydrogen bonds, most notably C-H···F interactions.[8] While more subtle than O-H···O bonds, these directional interactions can play a crucial role in dictating the final polymorphic form and overall packing density.[9]

Experimental Workflow for Crystal Structure Determination

Determining the crystal structure is a multi-stage process that begins with high-purity material and culminates in a refined 3D model of the atomic arrangement.

Synthesis and Single Crystal Growth Protocol

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[10] The following protocol, based on established synthesis routes and crystallization principles, is designed to yield crystals suitable for analysis.

Part A: Synthesis via Demethylation [1][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 4-5 volumes), and glacial acetic acid (approx. 4-5 volumes).

-

Reflux: Heat the stirred mixture to reflux and maintain for 16-34 hours. The progress of the demethylation can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from hot water or an ethanol-water mixture to yield the bulk material for characterization and crystal growth experiments.[11][12]

Part B: Crystal Growth by Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol-water or methanol solution, at a slightly elevated temperature.[12][13] The goal is to find a solvent in which the compound has moderate solubility.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or small beaker. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to slow the rate of evaporation. Place the setup in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once they reach a suitable size (approx. 0.1-0.3 mm), carefully harvest them from the mother liquor.

Integrated Characterization Workflow

A single crystal may not be representative of the bulk material. Therefore, an integrated approach combining single-crystal analysis with bulk characterization is essential for a complete and trustworthy assessment.[10]

Caption: Integrated workflow for the determination of the crystal structure of this compound.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13] A suitable crystal is mounted on a diffractometer, and its diffraction pattern is collected. The structure is then solved and refined to yield atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions.

-

Powder X-ray Diffraction (PXRD): PXRD is the primary tool for characterizing the bulk, microcrystalline material.[10] It provides a unique "fingerprint" of the crystalline phase, which can be compared to a pattern simulated from the SC-XRD data to confirm that the single crystal is representative of the bulk sample. It is also essential for identifying different polymorphic forms.

-

Thermal and Spectroscopic Analysis: Techniques like Differential Scanning Calorimetry (DSC) confirm the melting point and can detect phase transitions, while spectroscopic methods like FT-IR and NMR confirm the molecular structure of the bulk material.[14]

Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for this compound was not identified in the surveyed literature, we can infer its most probable structural features based on closely related molecules, such as 3-fluoro-4-methylbenzoic acid.[6]

Illustrative Crystallographic Data

The following table presents data for 3-fluoro-4-methylbenzoic acid as a predictive model for the type of parameters expected for this compound.

| Parameter | 3-fluoro-4-methylbenzoic acid (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8295 (2) |

| b (Å) | 26.502 (2) |

| c (Å) | 7.0259 (5) |

| β (°) | 98.248 (3) |

| Volume (ų) | 705.41 (8) |

| Z | 4 |

| Source:[6] |

Key Structural Features:

-

Molecular Conformation: The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the carboxylic acid group.[6]

-

Supramolecular Assembly: The dominant structural motif is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules.[6] These dimers are the fundamental building blocks of the crystal lattice. The phenolic -OH group and the C-H bonds would then form further hydrogen bonds (O-H···O, C-H···O, C-H···F) that link these primary dimers into a stable three-dimensional framework.

Conclusion

The crystal structure of this compound is governed by a robust network of intermolecular interactions, dominated by the classic carboxylic acid hydrogen-bonded dimer. The additional hydroxyl and fluoro substituents provide further opportunities for hydrogen bonding, creating a stable and intricate supramolecular architecture. A thorough understanding of this structure, achieved through the integrated experimental workflow described herein, is paramount for controlling the solid-state properties of this compound in pharmaceutical development. Future research should focus on exhaustive polymorphism screening and co-crystallization studies to explore the full landscape of its solid forms, which could yield materials with optimized solubility, stability, and bioavailability.

References

- 1. This compound | 350-29-8 [chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 4. This compound | 350-29-8 | FF32603 [biosynth.com]

- 5. 3-フルオロ-4-ヒドロキシ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. prepchem.com [prepchem.com]

- 12. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 13. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(350-29-8) 1H NMR [m.chemicalbook.com]

3-Fluoro-4-hydroxybenzoic acid FT-IR spectrum analysis

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 3-Fluoro-4-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this molecule.

Introduction: The Vibrational Fingerprint of a Multifunctional Molecule

This compound is a substituted aromatic carboxylic acid featuring three distinct functional moieties: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and a carbon-fluorine bond (-F) attached to a benzene ring. Each of these groups, along with the aromatic ring itself, possesses unique vibrational modes that absorb infrared radiation at specific frequencies.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly sensitive technique to probe these vibrations. The resulting spectrum provides a unique "molecular fingerprint," offering invaluable information regarding the compound's functional groups, bonding arrangements, and the influence of intermolecular forces, such as hydrogen bonding. For quality control, reaction monitoring, and structural elucidation in a drug development pipeline, a thorough understanding of the FT-IR spectrum is indispensable.

Caption: Molecular structure of this compound.

Experimental Protocol: Obtaining a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is the preferred method due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol for ATR-FT-IR Analysis

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Causality: Failure to acquire an accurate background will result in spurious peaks and a distorted baseline in the final spectrum.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the finely powdered this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Trustworthiness: Co-adding multiple scans improves the signal-to-noise ratio, ensuring that weak signals are reliably detected above the baseline noise.

-

-

Data Processing and Cleaning:

-

After acquisition, the instrument software automatically performs the background subtraction.

-

If necessary, apply a baseline correction to produce a flat baseline. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Clean the ATR crystal thoroughly to prepare for the next sample.

-

Caption: Standard workflow for acquiring an ATR-FT-IR spectrum.

Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is rich with information. The analysis is best approached by examining distinct regions corresponding to specific functional group vibrations. Due to extensive hydrogen bonding in the solid state, where carboxylic acids typically form centrosymmetric dimers, many peaks are broadened.[1][2]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Very broad, strong absorption, often with smaller peaks superimposed.[1][2][3] |

| ~3300 | O-H stretch (Phenolic) | Broad, medium-to-strong, often merged with the carboxylic acid O-H band. |

| 3100-3000 | C-H stretch (Aromatic) | Weak to medium, sharp peaks, often appearing as shoulders on the O-H band.[4] |

| 1710-1680 | C=O stretch (Aromatic carboxylic acid) | Very strong, sharp peak.[1][4] |

| 1610-1580 | C=C stretch (Aromatic ring) | Medium to strong, sharp peaks.[5] |

| 1500-1400 | C=C stretch (Aromatic ring) | Medium to strong, sharp peaks.[5] |

| 1440-1395 | O-H in-plane bend (Carboxylic acid) | Medium intensity, may overlap with other bands.[1] |

| 1320-1210 | C-O stretch (Carboxylic acid) | Strong, broad peak.[1][4] |

| ~1250 | C-O stretch (Aryl ether/Phenol) | Strong, sharp peak. |

| ~1100 | C-F stretch | Strong, sharp peak. |

| 960-900 | O-H out-of-plane bend (Carboxylic acid dimer) | Medium intensity, characteristically broad.[1][4] |

| Below 900 | C-H out-of-plane bend (Aromatic) | Medium to strong peaks, position depends on substitution pattern.[6][7] |

**3.1 The Hydroxyl Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹) **

This region is dominated by the O-H stretching vibrations.

-

Carboxylic Acid O-H: The most prominent feature is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This breadth is a hallmark of the strong hydrogen bonding present in the cyclic dimers formed by carboxylic acid groups.[1]

-

Phenolic O-H: A broad O-H stretching band from the phenolic hydroxyl group is also expected in this region, typically around 3300 cm⁻¹. It is usually merged with the much broader and more intense signal from the carboxylic acid.

-

Aromatic C-H: Weak, sharp C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3070-3030 cm⁻¹).[2][4] These are often observed as small, sharp "pips" superimposed on the broad O-H absorption band.[1]

**3.2 The Carbonyl Stretching Region (1750 cm⁻¹ - 1650 cm⁻¹) **

An intense, sharp absorption peak characteristic of the C=O stretching vibration of the carboxylic acid is found here. For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency to the 1710-1680 cm⁻¹ range, compared to saturated carboxylic acids (1730-1700 cm⁻¹).[4] This is one of the most reliable and easily identifiable peaks in the spectrum.

**3.3 The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹) **

This region contains a wealth of complex, overlapping peaks that are unique to the molecule's overall structure.

-

Aromatic C=C Stretching: Two or more sharp, medium-intensity bands appear in the 1610-1450 cm⁻¹ range, confirming the presence of the benzene ring.[5]

-

C-O Stretching and O-H Bending: This region is complex due to the coupling of vibrations. A strong, broad C-O stretching vibration from the carboxylic acid group is expected between 1320-1210 cm⁻¹.[1][4] A second strong C-O stretching band from the phenolic group is also present. Additionally, the in-plane O-H bending vibration of the carboxylic acid appears around 1440-1395 cm⁻¹.[1]

-

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption, typically in the 1150-1000 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.

-

Out-of-Plane Bending: A characteristically broad absorption between 960-900 cm⁻¹ is assigned to the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer.[1][4] Below 900 cm⁻¹, C-H out-of-plane bending ("wagging") vibrations of the aromatic ring appear, and their specific positions can give clues about the 1,2,4-trisubstitution pattern of the ring.[6][7]

Summary and Conclusion

The FT-IR spectrum of this compound is defined by several key features that together form a unique analytical signature:

-

An exceptionally broad O-H stretching band from 3300-2500 cm⁻¹, confirming the presence of a hydrogen-bonded carboxylic acid dimer.

-

A very strong and sharp C=O stretching absorption between 1710-1680 cm⁻¹, indicative of a conjugated carboxylic acid.

-

Multiple sharp peaks in the 1610-1450 cm⁻¹ region, confirming the aromatic ring.

-

A complex and strong series of absorptions between 1320-1210 cm⁻¹ arising from coupled C-O stretching and O-H bending modes.

-

A strong C-F stretching band around 1100 cm⁻¹.

By carefully analyzing these regions and comparing them to established correlation tables, researchers can confidently verify the identity and purity of this compound, making FT-IR spectroscopy an essential tool in both research and industrial settings.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

3-Fluoro-4-hydroxybenzoic acid melting point

An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 350-29-8), a key intermediate in pharmaceutical and materials science research. We will delve into the theoretical underpinnings that govern the melting transition of this molecule, explore the practical methodologies for its accurate determination, and discuss the critical factors that influence its observed value, such as purity and polymorphism. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this fundamental physical property.

Introduction: The Significance of a Melting Point

This compound is a substituted aromatic carboxylic acid with significant utility in the synthesis of complex organic molecules, including potent KCa2/3 pan-inhibitors for ion channel research.[1] Its physical properties are foundational to its application, and among these, the melting point stands out as a critical parameter.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2][3] Far from being a mere physical constant, it is a powerful indicator of a compound's identity and purity.[2][4] For a pure, crystalline solid, the melting transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even minor impurities will typically cause a depression and broadening of this range, a phenomenon that provides a simple yet effective method for purity assessment.[5][6] In the context of drug development and materials science, an accurate understanding of the melting point is indispensable for quality control, stability studies, and formulation design.

Reported Melting Point of this compound

A review of commercially available data and safety data sheets reveals a consensus on the melting point of this compound, though with slight variations. These differences can be attributed to the purity of the material and the specific analytical technique employed.

| Melting Point Range (°C) | Source |

| 154 - 158 | ChemicalBook[1][7][8][9] |

| 161 - 162 | Synquest Labs[10] |

| 160 - 163 | Thermo Fisher Scientific[11] |

| 157 - 159 | abcr GmbH |

| 161 | Biosynth[12] |

This compilation underscores that the expected melting point for high-purity this compound lies approximately between 154°C and 163°C . A broader range or a value significantly below this may indicate the presence of impurities.

Core Principles: Factors Influencing Melting Point

To accurately interpret a measured melting point, one must understand the physicochemical phenomena that influence it. For substituted benzoic acids, two factors are paramount: purity and polymorphism.

The Effect of Impurities

The presence of a soluble impurity disrupts the crystalline lattice of a solid.[5] This disruption requires less energy to break the intermolecular forces holding the solid together, resulting in a melting point depression . The impurity also introduces heterogeneity into the solid matrix, causing different parts of the substance to melt at slightly different temperatures, which leads to a broadening of the melting range .[6] This principle is a cornerstone of purity analysis in organic chemistry.

Caption: Logical flow showing how impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[13] These different polymorphs, while chemically identical, have distinct arrangements of molecules in the crystal lattice. This results in different lattice energies and, consequently, different physical properties, including melting point, solubility, and stability. Substituted benzoic acids are known to exhibit polymorphism, which can arise from conformational flexibility or different patterns of intermolecular interactions, such as hydrogen bonding.[14][15][16][17] The isolation of a specific polymorph can depend on crystallization conditions like solvent, temperature, and cooling rate.[13] Therefore, it is plausible that variations in the reported melting point of this compound could be due to the presence of different polymorphic forms.

Methodologies for Accurate Melting Point Determination

Precise and reproducible melting point determination relies on standardized protocols and calibrated instrumentation. Two methods are prevalent in modern research laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point.[18][19] It involves heating a small sample packed into a capillary tube at a controlled rate.[2]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Press the open end of a thin-walled capillary tube into the powder multiple times.[18]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A packed sample height of 2-3 mm is ideal. Compaction can be aided by dropping the capillary tube down a long glass tube onto the benchtop.[18][20]

-

-

Instrumentation and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[2]

-

Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.[4]

-

Allow the apparatus to cool. Prepare a new sample.

-

Set the starting temperature to ~20°C below the approximate melting point.

-

Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Self-Validation and Trustworthiness:

-

Calibration: Before the experiment, the thermometer of the apparatus must be calibrated using certified reference standards with known melting points that bracket the expected range of the sample.[18][20]

-

Reproducibility: The determination should be performed in triplicate to ensure the results are consistent and reproducible.

-

Caption: A step-by-step workflow for accurate melting point determination using a capillary apparatus.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22][23] It provides a more quantitative and objective measure of the melting process. The melting transition is observed as an endothermic peak on the DSC thermogram, where the sample absorbs heat to melt.[24]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a small aluminum DSC pan.

-

Hermetically seal the pan using a sample press. Ensure the pan bottom is flat.

-

-

Instrumentation and Measurement:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the instrument to heat the sample at a constant rate, typically 5-10°C per minute , under an inert nitrogen atmosphere.

-

The instrument records the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting event.

-

Onset Temperature: The extrapolated temperature at which the peak begins is often reported as the melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the heat absorbed during melting. This value is related to the sample's crystallinity.[24]

-

Caption: A representative DSC curve showing an endothermic melting peak with key analysis points.

Synthesis Context: Implications for Purity

This compound can be synthesized via the demethylation of 3-fluoro-4-methoxybenzoic acid.[1] One reported method involves heating the starting material with concentrated hydrobromic acid and acetic acid.[25] Potential impurities arising from this synthesis could include unreacted starting material or by-products from side reactions. The crude product is often described as a blackish-brown crystal, which necessitates purification, typically by recrystallization, to yield a purer, off-white solid.[11][25] The success of this purification step is directly validated by measuring a sharp melting point within the expected range.

Conclusion

The melting point of this compound is a fundamental thermophysical property, with a generally accepted range of 154-163°C for pure material. This guide has established that accurate determination is not merely a procedural task but an analytical investigation. The observed value is critically dependent on sample purity, with impurities leading to a characteristic depression and broadening of the melting range. Furthermore, the potential for polymorphism in substituted benzoic acids introduces another variable that can affect the melting point.

For reliable and reproducible results, this guide recommends adherence to standardized protocols, such as the capillary method or Differential Scanning Calorimetry, with a strong emphasis on slow heating rates and proper instrument calibration. By synthesizing theoretical principles with practical, field-proven methodologies, researchers can confidently use the melting point to verify the identity and assess the purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- 1. This compound | 350-29-8 [chemicalbook.com]

- 2. promptpraxislabs.com [promptpraxislabs.com]

- 3. mt.com [mt.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Benzoic Acid Melting Point Range - Housing Innovations [dev.housing.arizona.edu]

- 6. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 7. 350-29-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. China this compound CAS:350-29-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. This compound | 350-29-8 | FF32603 [biosynth.com]

- 13. mdpi.com [mdpi.com]

- 14. xray.uky.edu [xray.uky.edu]

- 15. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif We are grateful to the EPSRC and Daresbury Laboratory for financial support (CASE award to C.L.B.) and for the award of beam-time at Daresbury Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thinksrs.com [thinksrs.com]

- 19. westlab.com [westlab.com]

- 20. web.mit.edu [web.mit.edu]

- 21. torontech.com [torontech.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. mt.com [mt.com]

- 24. m.youtube.com [m.youtube.com]

- 25. prepchem.com [prepchem.com]

A Comprehensive Guide to the NMR Spectral Data of 3-Fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structural elucidation is paramount for quality control and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this molecule. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Numbering

The structural analysis by NMR spectroscopy begins with a clear understanding of the molecule's atom numbering convention, which is crucial for assigning spectral peaks.

// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7 (=O)", pos="0,3!"]; O_cooh [label="OH", pos="1.5,3!"]; O_oh [label="OH", pos="0,-3!"]; F3 [label="F", pos="-2.6,-1.5!"]; H2 [label="H", pos="-2.3,1.25!"]; H5 [label="H", pos="2.3,-1.25!"]; H6 [label="H", pos="2.3,1.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- O_oh; C3 -- F3; C2 -- H2; C5 -- H5; C6 -- H6; }

Caption: Structure of this compound with atom numbering.Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of the obtained NMR data.

Sample Preparation:

-

A sample of approximately 10-20 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a common choice as it effectively dissolves the analyte and its residual water peak does not obscure the aromatic proton signals.

-

The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, is typically used.[1]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: Standard pulse sequences are employed for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

subgraph "cluster_Experiment" { label="Experimental"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation\n(Dissolve in DMSO-d6)"]; DataAcq [label="Data Acquisition\n(1D & 2D NMR)"]; SamplePrep -> DataAcq [label="Transfer to NMR tube"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; Assignment [label="Peak Assignment\n(1D & 2D Spectra)"]; Interpretation [label="Structural Interpretation\n(Chemical Shifts, Couplings)"]; Processing -> Assignment; Assignment -> Interpretation; } DataAcq -> Processing [lhead="cluster_Analysis", ltail="cluster_Experiment"]; }

Caption: A generalized workflow for NMR analysis.¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The presence of the fluorine atom introduces characteristic splitting patterns due to H-F coupling.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.6 - 7.8 | dd | ³J(H2-H6) ≈ 2.0, ⁴J(H2-F) ≈ 11.0 |

| H-5 | 6.9 - 7.1 | d | ³J(H5-H6) ≈ 8.5 |

| H-6 | 7.7 - 7.9 | ddd | ³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5, ⁴J(H6-H2) ≈ 2.0 |

| 4-OH | 10.0 - 11.0 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The aromatic region of the spectrum shows three distinct signals corresponding to H-2, H-5, and H-6.

-

H-5: This proton appears as a doublet due to coupling with the adjacent H-6 proton (³J(H5-H6)).

-

H-2: This proton is observed as a doublet of doublets. The larger splitting is due to the four-bond coupling with the fluorine atom (⁴J(H2-F)), and the smaller splitting is due to the four-bond meta-coupling with H-6 (⁴J(H6-H2)).

-

H-6: This proton exhibits the most complex splitting pattern, a doublet of doublet of doublets, arising from coupling to H-5 (³J(H6-H5)), the fluorine atom (³J(H6-F)), and H-2 (⁴J(H6-H2)).

-

-

Exchangeable Protons: The protons of the hydroxyl (4-OH) and carboxylic acid (COOH) groups appear as broad singlets at the downfield end of the spectrum. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. These signals will disappear upon the addition of a few drops of D₂O to the NMR tube due to proton-deuterium exchange.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The fluorine atom also couples with the carbon nuclei, leading to characteristic splittings.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-1 | ~123 | ³J(C1-F) ≈ 3 |

| C-2 | ~118 | ³J(C2-F) ≈ 6 |

| C-3 | ~152 | ¹J(C3-F) ≈ 245 |

| C-4 | ~148 | ²J(C4-F) ≈ 13 |

| C-5 | ~117 | ²J(C5-F) ≈ 20 |

| C-6 | ~126 | ⁴J(C6-F) ≈ 1 |

| C=O | ~167 | ⁴J(C=O-F) ≈ 3 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Direct C-F Coupling: The most significant feature is the large one-bond coupling constant (¹J(C3-F)) for the carbon directly attached to the fluorine atom (C-3). This large coupling is a definitive indicator of a direct C-F bond.

-

Longer-Range C-F Couplings: Two-bond (²J(C-F)), three-bond (³J(C-F)), and even four-bond (⁴J(C-F)) couplings are also observed, although they are significantly smaller than the one-bond coupling. These couplings are invaluable for confirming the assignment of the carbon signals. For instance, C-4 and C-5, which are two bonds away from the fluorine, show noticeable splitting.

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

2D NMR Spectroscopy for Unambiguous Assignments

To further confirm the assignments of the ¹H and ¹³C NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

-

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons, confirming the H-2/H-6 and H-5/H-6 correlations.

-

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the signals of H-2, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-2, C-5, and C-6) in the ¹³C spectrum.

The following diagram illustrates the key correlations that would be observed in COSY and HSQC spectra.

subgraph "cluster_H1" { label="¹H NMR"; H2 [label="H-2"]; H5 [label="H-5"]; H6 [label="H-6"]; }

subgraph "cluster_C13" { label="¹³C NMR"; C2 [label="C-2"]; C5 [label="C-5"]; C6 [label="C-6"]; }

// COSY Correlations H2 -> H6 [label="COSY", color="#4285F4", fontcolor="#4285F4"]; H5 -> H6 [label="COSY", color="#4285F4", fontcolor="#4285F4", dir=both];

// HSQC Correlations H2 -> C2 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; H5 -> C5 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; H6 -> C6 [label="HSQC", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Caption: Key COSY and HSQC correlations for this compound.Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by 2D NMR techniques, allows for the unequivocal structural determination of this compound. The characteristic chemical shifts and, in particular, the H-F and C-F coupling constants, provide a detailed fingerprint of the molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling them to confidently identify and characterize this important chemical entity.

References

An In-depth Technical Guide to the pKa of 3-Fluoro-4-hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 3-fluoro-4-hydroxybenzoic acid, a critical parameter for professionals in drug development and scientific research. We will delve into the theoretical underpinnings of this value, the electronic effects of the fluoro and hydroxyl substituents, and detailed, field-proven methodologies for its empirical determination.

The Critical Role of pKa in Drug Development

The pKa of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior in a biological system.[1] It governs the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[1] An understanding of the pKa is therefore not merely academic; it is a cornerstone of rational drug design and formulation development.

For instance, the ionization state of a drug affects its ability to traverse the lipid bilayers of cell membranes, with the non-ionized form generally being more permeable.[2] Consequently, the pKa value helps predict the extent of absorption in different compartments of the gastrointestinal tract, which exhibit a range of pH values.[1]

Understanding this compound

This compound is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom attached to the benzene ring, results in a unique electronic environment that determines its acidity. While experimental values can vary slightly depending on the measurement conditions, the predicted pKa for this compound is approximately 4.23 .[3]

This value represents the negative logarithm of the acid dissociation constant (Ka) for the carboxylic acid proton. The proximity of this pKa to physiological pH underscores the importance of its precise determination for predicting the compound's behavior in the body.

The Electronic Influence of Substituents

The acidity of a substituted benzoic acid is a reflection of the electronic effects of its substituents. Both the fluorine atom and the hydroxyl group modulate the electron density of the aromatic ring and, consequently, the stability of the carboxylate anion formed upon deprotonation.

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

-

Hydroxyl Group: The hydroxyl group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. In the para position, the +R effect generally dominates, destabilizing the carboxylate anion and making the acid weaker (higher pKa) than benzoic acid. For example, the pKa of 4-hydroxybenzoic acid is approximately 4.54.[4]

In this compound, the interplay of these effects determines the final pKa. The strong -I effect of the fluorine at the meta position to the carboxyl group significantly enhances acidity. This is likely to be the dominant influence, resulting in a pKa that is lower than that of 4-hydroxybenzoic acid.

Quantitative Data Summary

| Compound | pKa Value | Measurement Type |

| This compound | ~4.23 | Predicted[3] |

| Benzoic Acid | ~4.20 | Experimental[5] |

| 4-Hydroxybenzoic Acid | ~4.54 | Experimental[4] |

| 3-Fluorobenzoic Acid | ~3.86 | Experimental |

Experimental Determination of pKa

The pKa of this compound can be accurately determined using several established laboratory techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[6][7] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a calibrated pH electrode.[6] The pKa is determined from the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Given its slight solubility in water, a co-solvent such as methanol or ethanol may be necessary.[3]

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If a co-solvent was used, add deionized water to ensure proper electrode function.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue this process until the pH has passed the expected equivalence point and begins to plateau in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated acid and its conjugate base are equal.

-

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[2][8][9] The presence of the substituted benzene ring in this compound makes it a suitable candidate for this method.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte (e.g., from pH 2 to pH 8).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the analyte should be consistent across all samples.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each solution.

-

Also, measure the spectrum of the fully protonated form (in a strongly acidic solution, e.g., pH 2) and the fully deprotonated form (in a strongly basic solution, e.g., pH 10).

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance range.

-

Conclusion

The pKa of this compound is a critical parameter that influences its behavior in chemical and biological systems. While a predicted value of approximately 4.23 is available, empirical determination through methods such as potentiometric titration or UV-Vis spectrophotometry is essential for obtaining a precise value for research and development applications. The electronic effects of the fluoro and hydroxyl substituents play a significant role in determining the acidity of this molecule. A thorough understanding and accurate measurement of its pKa will empower researchers and drug development professionals to make more informed decisions in their work.

References

- 1. ijper.org [ijper.org]

- 2. prezi.com [prezi.com]

- 3. This compound | 350-29-8 [m.chemicalbook.com]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. global.oup.com [global.oup.com]

- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

Navigating the Solubility Landscape of 3-Fluoro-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-fluoro-4-hydroxybenzoic acid in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of physical chemistry, leverages data from structurally analogous compounds, and provides detailed experimental protocols to empower researchers in their formulation and development endeavors. We will explore the molecular characteristics of this compound, discuss the theoretical underpinnings of its solubility, present solubility data for related hydroxybenzoic acids, and offer a detailed, field-proven methodology for its experimental determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a compound like this compound, which holds potential as a versatile building block in medicinal chemistry, understanding its solubility profile is paramount.[1] Poor solubility can impede bioavailability, complicate formulation, and lead to unreliable results in preclinical studies.[2][3] This guide is designed to provide a deep dive into the factors governing the solubility of this compound and to equip researchers with the tools to navigate its handling and application.

This compound is a derivative of benzoic acid, featuring both a hydroxyl and a fluorine substituent on the aromatic ring.[1] These functional groups dictate its physicochemical properties and, consequently, its solubility in various media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₃ | |

| Molecular Weight | 156.11 g/mol | |

| Melting Point | 154-158 °C | [1] |

| pKa | 4.23 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | Off-white to brown powder or crystalline powder | [1] |

Theoretical Framework: Deconstructing the Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay between its ability to form intermolecular bonds with solvent molecules and the strength of its own crystal lattice. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

The key functional groups of this compound are the carboxylic acid, the hydroxyl group, and the fluorine atom.

-

Carboxylic Acid and Hydroxyl Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, enabling strong interactions with protic solvents like alcohols and water.[4]

-

Fluorine Atom: The high electronegativity of the fluorine atom can lead to dipole-dipole interactions and can influence the acidity of the carboxylic acid and the hydrogen-bonding potential of the molecule. The introduction of fluorine can enhance metabolic stability and modulate receptor binding affinity in drug candidates.

The interplay of these groups results in a molecule with a significant degree of polarity, suggesting a preference for polar solvents.

Solubility Profile: Insights from Structural Analogs

Table 2: Experimentally Determined Solubility of 4-Hydroxybenzoic Acid and 2-Hydroxybenzoic Acid in Various Organic Solvents

| Solvent | 4-Hydroxybenzoic Acid Solubility | 2-Hydroxybenzoic Acid (Salicylic Acid) Solubility |

| Alcohols | ||

| Ethanol (99%) | 38.75 g / 100 g of solution (at 67 °C)[3] | Freely Soluble[3] |

| n-Butanol | 19.5 g / 100 g of solution (at 32.5 °C)[3] | - |

| 1-Propanol | - | 0.132 (mole fraction at 298.2 K)[4] |

| 2-Propanol | - | 0.144 (mole fraction at 298.2 K)[4] |

| Ketones | ||

| Acetone | Soluble[3] | 0.137 (mole fraction at 298.2 K)[4] |

| Esters | ||

| Ethyl Acetate | - | Soluble[5] |

| Ethers | ||

| Diethyl Ether | Soluble[3] | - |

| Aprotic Polar Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[6] | - |

| Dimethylformamide (DMF) | ~5 mg/mL[6] | - |

| Halogenated Solvents | ||

| Chloroform | Slightly Soluble[3] | - |

Analysis and Prediction for this compound:

Based on the data from its analogs and theoretical considerations, we can predict the solubility behavior of this compound:

-

High Solubility in Polar Protic Solvents: Due to its ability to form strong hydrogen bonds, it is expected to be highly soluble in alcohols like methanol, ethanol, and propanol.

-

Good Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone, which can act as hydrogen bond acceptors, should effectively solvate the molecule.

-

Moderate to Low Solubility in Less Polar Solvents: Its solubility is expected to decrease in less polar solvents like ethyl acetate and ethers.

-

Poor Solubility in Non-Polar Solvents: It is predicted to be poorly soluble in non-polar solvents such as hexane, toluene, and dichloromethane.

The fluorine atom's electron-withdrawing nature may slightly alter the overall polarity and crystal packing energy compared to 4-hydroxybenzoic acid, potentially leading to minor differences in solubility. However, the general trends are expected to be similar.

Experimental Determination of Solubility: A Practical Workflow

To obtain precise quantitative solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Figure 1: Workflow of the Shake-Flask Method for Solubility Determination.

Molecular Interactions and Solvent Effects: A Deeper Dive

The solubility of this compound is ultimately governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the strong hydrogen bonds in its crystal lattice must be overcome. This requires energy. The formation of strong hydrogen bonds and dipole-dipole interactions with polar solvents releases energy. The overall enthalpy change depends on the balance of these processes.

-

Entropy of Solution (ΔS_sol): This term relates to the change in disorder of the system. Generally, the dissolution of a solid into a liquid increases the entropy of the system, which favors solubility.

Diagram of Solute-Solvent Interactions:

Caption: Figure 2: Key intermolecular interactions between this compound and a polar protic solvent.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While a lack of direct quantitative data in the public domain presents a challenge, a robust understanding of its solubility can be achieved through the analysis of its molecular structure, comparison with structural analogs, and the application of sound experimental methodologies. The provided shake-flask protocol offers a clear pathway for researchers to generate the precise solubility data required for their specific applications.

Future work in this area should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development of predictive solubility models and would further facilitate the use of this promising compound in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-hydroxybenzoic Acid

Introduction

3-Fluoro-4-hydroxybenzoic acid (CAS No: 350-29-8) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as potent KCa2/3 pan-inhibitors, and other complex organic molecules necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis provides the definitive molecular fingerprint required by researchers in drug discovery and development.

This guide offers a comprehensive exploration of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The focus will be on interpreting the spectral data in the context of the molecule's unique structure, providing field-proven insights into experimental design and data validation.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are dictated by the interplay of its three functional groups on the benzene ring: a carboxylic acid, a hydroxyl group, and a fluorine atom. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating resonance effect of the hydroxyl group, creates a distinct electronic environment that governs its spectral behavior.

| Property | Value | Source |

| CAS Number | 350-29-8 | [3][4] |

| Molecular Formula | C₇H₅FO₃ | [3][5] |

| Molecular Weight | 156.11 g/mol | [4][5] |

| Melting Point | 154-158 °C | [1][4] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in water | [1] |

| InChI Key | IUSDEKNMCOUBEE-UHFFFAOYSA-N | [4][6] |

General Workflow for Spectroscopic Characterization

A multi-technique approach is essential for the unequivocal identification of this compound. Each method provides a unique and complementary piece of structural information. The logical flow of analysis ensures that data from one technique corroborates the findings of another, establishing a self-validating system of characterization.

Caption: General workflow for the comprehensive spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms. The aromatic region is of particular interest, showing three distinct signals corresponding to the protons on the benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups often appear as broad singlets and may be exchangeable with D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 13.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~9.0 - 10.5 | Broad Singlet | Phenolic (-OH) |

| ~7.8 | Doublet of Doublets | H-6 |

| ~7.6 | Doublet | H-2 |

| ~7.0 | Doublet | H-5 |

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data presented is based on typical values for this structural motif.[6]

Caption: Relationship between the molecular structure and its characteristic ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The fluorine atom has a significant impact, causing both a direct C-F coupling and influencing the chemical shifts of nearby carbons.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~155 (d) | C-3 (Attached to F) |

| ~148 | C-4 (Attached to OH) |

| ~128 | C-6 |

| ~124 | C-1 |

| ~118 | C-5 |

| ~116 (d) | C-2 |

(d) = doublet due to C-F coupling. Predicted values are based on standard substituent effects.

¹⁹F NMR Spectroscopy

Given the presence of a single fluorine atom and the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and straightforward experiment. It typically shows a single signal for this compound, with its chemical shift providing confirmation of the fluorine's electronic environment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl, carbonyl, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~3200 | Medium, Sharp | O-H stretch (Phenolic) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |

| 1320 - 1210 | Strong | C-O stretch |

| 1270 - 1100 | Strong | C-F stretch (Aryl fluoride) |

Data is consistent with typical ranges for these functional groups and available spectral data.[2][8][9] The extreme broadness of the carboxylic O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. The presence of the hydroxyl, carboxyl, and fluoro substituents influences the energy of these transitions and, consequently, the absorption maxima (λ_max). For an acidic solution, two primary absorption bands are expected.

| Predicted λ_max (nm) | Transition |

| ~210 - 220 | π → π |

| ~290 - 300 | π → π |

These predictions are based on data for structurally similar compounds like 3,4-dihydroxybenzoic acid.[10] The exact positions of these maxima can be sensitive to solvent polarity and pH, which alters the ionization state of the acidic and phenolic protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and elemental formula. Under Electron Ionization (EI), the molecule will fragment in a predictable manner.

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺˙ (Molecular Ion) |

| 139 | Medium | [M - OH]⁺ |

| 111 | Medium | [M - COOH]⁺ |

The molecular ion peak at m/z 156 confirms the molecular weight of 156.11 g/mol .[6]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the sample and to clearly show the acidic O-H protons.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer.[11] Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of ~16 ppm centered at ~8 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. An adequate number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: ATR-IR Spectroscopy

-

Sample Preparation: Place a small, powdered amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Precautions: Use only in a well-ventilated area or fume hood.[3][12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][12] Avoid creating and inhaling dust.[3][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular weight, and UV-Vis spectroscopy verifies the conjugated electronic system. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, which is critical for its application in research and development.

References

- 1. This compound | 350-29-8 [chemicalbook.com]

- 2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3-氟-4-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 11. rsc.org [rsc.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-4-hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-hydroxybenzoic acid is a versatile building block in medicinal chemistry and materials science, offering a unique combination of functional groups that dictate its reactivity. This guide provides a comprehensive analysis of the chemical behavior of this molecule, focusing on the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl and carboxylic acid groups. We will delve into the regioselectivity of electrophilic aromatic substitution, the reactivity of the hydroxyl and carboxylic acid moieties, and strategic approaches to functionalization through the use of protecting groups. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: Structural Features and Electronic Profile

This compound possesses a fascinating substitution pattern on the benzene ring that gives rise to a nuanced electronic landscape. The hydroxyl group at C4 is a powerful activating group, donating electron density to the ring through resonance (+M effect) and directing electrophiles to the ortho and para positions. Conversely, the fluorine atom at C3 is an electronegative, deactivating group through its inductive effect (-I effect), yet it also acts as a weak resonance donor (+M effect), directing ortho and para. The carboxylic acid group is a meta-director and a deactivating group. The interplay of these competing electronic effects is central to understanding the molecule's reactivity.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The primary consideration for electrophilic aromatic substitution on this compound is the regiochemical outcome. The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. The fluorine atom, also an ortho, para-director, reinforces this preference. The deactivating, meta-directing carboxylic acid group has a lesser impact on the positions activated by the hydroxyl group.

Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating hydroxyl group. The position para to the hydroxyl group is already substituted with the carboxylic acid. The positions ortho to the hydroxyl group are C3 (substituted with fluorine) and C5. The C3 position is sterically hindered and electronically deactivated by the fluorine. Thus, the most probable site for electrophilic attack is the C5 position , which is ortho to the hydroxyl group and meta to the carboxylic acid.